molecular formula C12H22N2O2 B15231456 tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate

tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate

Cat. No.: B15231456
M. Wt: 226.32 g/mol
InChI Key: BAHCVLFBVLHHJZ-VXGBXAGGSA-N
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Description

tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[320]heptan-1-yl)carbamate is a chemical compound with the molecular formula C11H20N2O2 It is a bicyclic structure that includes a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction can be represented as follows:

Bicyclic Amine+tert-Butyl ChloroformateThis compound+HCl\text{Bicyclic Amine} + \text{tert-Butyl Chloroformate} \rightarrow \text{this compound} + \text{HCl} Bicyclic Amine+tert-Butyl Chloroformate→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing drugs that target specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl((1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate
  • tert-Butyl((1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[(1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-12-6-5-11(12,4)7-13-8-12/h13H,5-8H2,1-4H3,(H,14,15)/t11-,12-/m1/s1

InChI Key

BAHCVLFBVLHHJZ-VXGBXAGGSA-N

Isomeric SMILES

C[C@]12CC[C@]1(CNC2)NC(=O)OC(C)(C)C

Canonical SMILES

CC12CCC1(CNC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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